![molecular formula C12H16BrNO4S B13219809 (1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)
(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is a complex organic compound characterized by the presence of a bromine atom, a morpholine ring, and a sulfonyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Bromination: The bromine atom is introduced through bromination reactions, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Final Coupling: The final step involves coupling the brominated intermediate with the sulfonylated morpholine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of (1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The morpholine ring may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol: shares structural similarities with other brominated phenyl derivatives and sulfonylated morpholine compounds.
Morpholine derivatives: Compounds like morpholine-4-sulfonamide and morpholine-4-sulfonic acid have similar structural motifs and may exhibit comparable chemical reactivity and biological activity.
Uniqueness
- The unique combination of a bromine atom, a morpholine ring, and a sulfonyl group in this compound distinguishes it from other similar compounds. This unique structure may confer specific binding properties and reactivity, making it valuable for targeted applications in medicinal chemistry and material science.
属性
分子式 |
C12H16BrNO4S |
|---|---|
分子量 |
350.23 g/mol |
IUPAC 名称 |
(1R)-2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C12H16BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4,12,15H,5-9H2/t12-/m0/s1 |
InChI 键 |
PTQGAUOCNNTCEL-LBPRGKRZSA-N |
手性 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[C@H](CBr)O |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


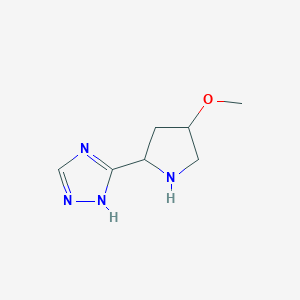
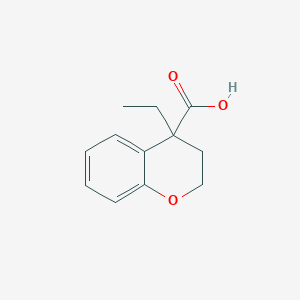
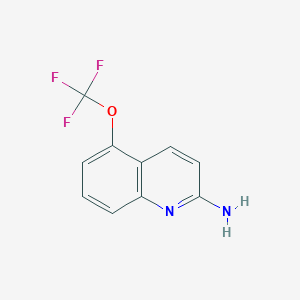
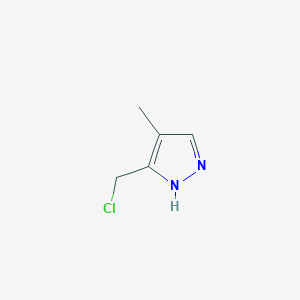
![4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13219753.png)
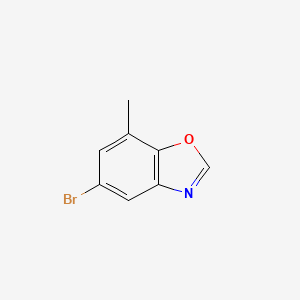
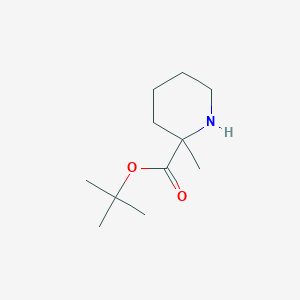
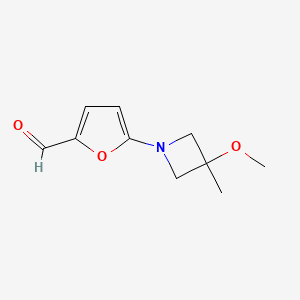

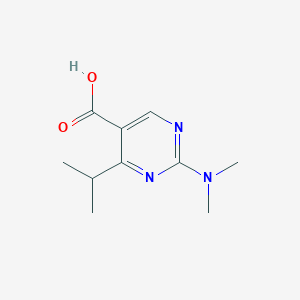
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)
![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)
![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)

